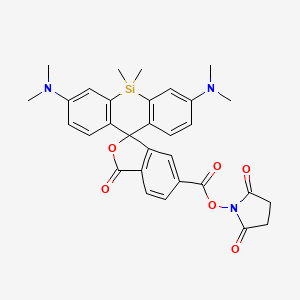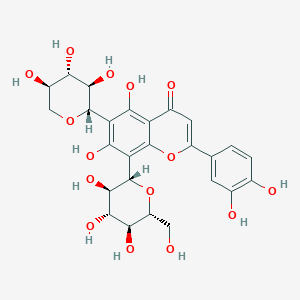
Aep-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aep-IN-2 is a compound known for its role as an inhibitor of asparagine endopeptidase (AEP), also known as legumain. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. This compound works by blocking the cleavage of amyloid precursor protein (APP) and Tau, which are associated with the formation of amyloid plaques and neurofibrillary tangles in Alzheimer’s disease .
準備方法
The synthesis of Aep-IN-2 involves multiple steps, starting from readily available reactants. The synthetic route typically includes the formation of key intermediates through reactions such as Mannich reaction and Michael addition. The final product is obtained through purification steps and is characterized by techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Industrial production methods for this compound are not widely documented, but the compound is available for research purposes through custom synthesis services .
化学反応の分析
Aep-IN-2 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound, which can alter its activity and stability.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which help in introducing or replacing functional groups on the compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Aep-IN-2 has a wide range of scientific research applications:
作用機序
Aep-IN-2 exerts its effects by inhibiting the activity of asparagine endopeptidase. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates, such as amyloid precursor protein and Tau. This inhibition reduces the formation of neurotoxic fragments that contribute to the pathology of Alzheimer’s disease . The molecular targets of this compound include the catalytic domain of AEP, which is essential for its enzymatic activity .
類似化合物との比較
Aep-IN-2 is unique compared to other AEP inhibitors due to its high specificity and oral activity. Similar compounds include:
δ-Secretase Inhibitor 11: Another AEP inhibitor that has shown efficacy in reducing Alzheimer’s disease-related pathologies in animal models.
Morpholine-Containing Compounds: These compounds also inhibit AEP and have been studied for their potential therapeutic effects in Alzheimer’s disease.
This compound stands out due to its ability to decrease both amyloid-beta and phosphorylated Tau levels, making it a promising candidate for further research and development .
特性
分子式 |
C14H17N7O3S |
|---|---|
分子量 |
363.40 g/mol |
IUPAC名 |
[7-[[5-(methylamino)-1,3,4-thiadiazol-2-yl]amino]-4-morpholin-4-yl-2,1,3-benzoxadiazol-5-yl]methanol |
InChI |
InChI=1S/C14H17N7O3S/c1-15-13-17-18-14(25-13)16-9-6-8(7-22)12(11-10(9)19-24-20-11)21-2-4-23-5-3-21/h6,22H,2-5,7H2,1H3,(H,15,17)(H,16,18) |
InChIキー |
BSMQYCJYUKHJAX-UHFFFAOYSA-N |
正規SMILES |
CNC1=NN=C(S1)NC2=CC(=C(C3=NON=C23)N4CCOCC4)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


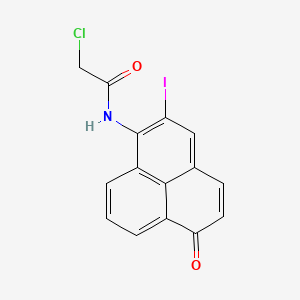

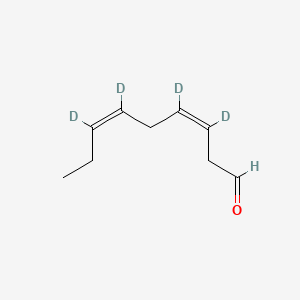
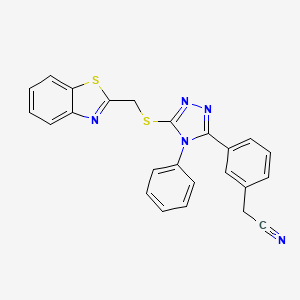
![N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12377792.png)

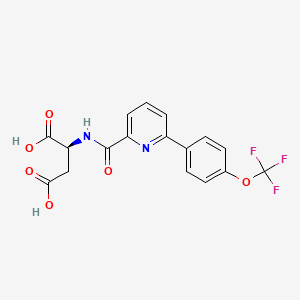

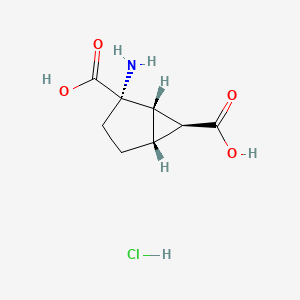

![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)
